molecular formula C27H22N4O3S B1666635 6-[(4-indol-1-ylsulfonyl-N-prop-2-ynylanilino)methyl]-2-methyl-1H-quinazolin-4-one CAS No. 152503-91-8

6-[(4-indol-1-ylsulfonyl-N-prop-2-ynylanilino)methyl]-2-methyl-1H-quinazolin-4-one

Cat. No.: B1666635
CAS No.: 152503-91-8
M. Wt: 482.6 g/mol
InChI Key: RZPDNDSSUGJDEO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: AG-85 is typically produced through recombinant DNA technology. The gene encoding AG-85 is cloned into an expression vector, which is then introduced into a suitable host organism, such as Escherichia coli. The host cells are cultured under specific conditions to express the protein, which is subsequently purified using techniques such as affinity chromatography .

Industrial Production Methods: In an industrial setting, the production of AG-85 involves large-scale fermentation processes. The recombinant host organisms are grown in bioreactors, where conditions such as temperature, pH, and nutrient supply are carefully controlled to maximize protein yield. After fermentation, the protein is extracted and purified using a series of chromatographic steps to ensure high purity and activity .

Chemical Reactions Analysis

Types of Reactions: AG-85 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

AG-85 has numerous applications in scientific research, particularly in the fields of microbiology, immunology, and drug development:

    Chemistry: AG-85 is used to study the biochemical pathways involved in mycobacterial cell wall synthesis.

    Biology: The protein is employed in research to understand the mechanisms of Mycobacterium tuberculosis infection and survival.

    Medicine: AG-85 is a target for the development of new antitubercular drugs. Inhibitors of AG-85 are being investigated for their potential to treat drug-resistant tuberculosis.

    Industry: AG-85 is used in diagnostic assays to detect Mycobacterium tuberculosis infection.

Mechanism of Action

AG-85 functions by catalyzing the transfer of mycolic acids to the arabinogalactan-peptidoglycan complex in the mycobacterial cell wall. This process is essential for maintaining the integrity and impermeability of the cell wall, which protects the bacterium from environmental stresses and host immune responses. The protein’s active site contains a cysteine residue that is crucial for its enzymatic activity. Inhibitors of AG-85, such as ebselen, bind to this cysteine residue, disrupting the protein’s function and inhibiting cell wall synthesis .

Comparison with Similar Compounds

AG-85’s unique role in mycobacterial cell wall synthesis and its potential as a drug target make it a compound of significant interest in tuberculosis research and treatment development.

Properties

IUPAC Name

6-[(4-indol-1-ylsulfonyl-N-prop-2-ynylanilino)methyl]-2-methyl-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N4O3S/c1-3-15-30(18-20-8-13-25-24(17-20)27(32)29-19(2)28-25)22-9-11-23(12-10-22)35(33,34)31-16-14-21-6-4-5-7-26(21)31/h1,4-14,16-17H,15,18H2,2H3,(H,28,29,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZPDNDSSUGJDEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)CN(CC#C)C3=CC=C(C=C3)S(=O)(=O)N4C=CC5=CC=CC=C54)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70165039
Record name AG 85
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70165039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152503-91-8
Record name AG 85
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152503918
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AG 85
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70165039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AG-85
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/538ZZ20TPY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[(4-indol-1-ylsulfonyl-N-prop-2-ynylanilino)methyl]-2-methyl-1H-quinazolin-4-one
Reactant of Route 2
6-[(4-indol-1-ylsulfonyl-N-prop-2-ynylanilino)methyl]-2-methyl-1H-quinazolin-4-one
Reactant of Route 3
6-[(4-indol-1-ylsulfonyl-N-prop-2-ynylanilino)methyl]-2-methyl-1H-quinazolin-4-one
Reactant of Route 4
Reactant of Route 4
6-[(4-indol-1-ylsulfonyl-N-prop-2-ynylanilino)methyl]-2-methyl-1H-quinazolin-4-one
Reactant of Route 5
6-[(4-indol-1-ylsulfonyl-N-prop-2-ynylanilino)methyl]-2-methyl-1H-quinazolin-4-one
Reactant of Route 6
6-[(4-indol-1-ylsulfonyl-N-prop-2-ynylanilino)methyl]-2-methyl-1H-quinazolin-4-one

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